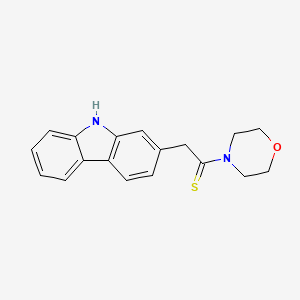![molecular formula C15H12ClNO B14592309 N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine CAS No. 61572-25-6](/img/structure/B14592309.png)
N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a phenylprop-2-en-1-ylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine typically involves the reaction of 4-chlorobenzaldehyde with phenylacetylene in the presence of a base, followed by the addition of hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, hydroxylamines, and various substituted derivatives.
Applications De Recherche Scientifique
N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(4-Bromophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine
- N-[1-(4-Fluorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine
- N-[1-(4-Methylphenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine
Uniqueness
N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
61572-25-6 |
|---|---|
Formule moléculaire |
C15H12ClNO |
Poids moléculaire |
257.71 g/mol |
Nom IUPAC |
N-[1-(4-chlorophenyl)-3-phenylprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C15H12ClNO/c16-14-9-7-13(8-10-14)15(17-18)11-6-12-4-2-1-3-5-12/h1-11,18H |
Clé InChI |
UWZGVHNJWDBSGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=NO)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)
![2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-](/img/structure/B14592237.png)

![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)
![Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate](/img/structure/B14592266.png)

![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
![Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate](/img/structure/B14592278.png)
![2-[(Benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14592279.png)
![2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one](/img/structure/B14592290.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)


![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14592305.png)
